molecular formula C6H12ClNO3 B2822471 2-Methoxyethyl (chloromethyl)(methyl)carbamate CAS No. 1257322-73-8

2-Methoxyethyl (chloromethyl)(methyl)carbamate

Cat. No. B2822471
CAS RN: 1257322-73-8
M. Wt: 181.62
InChI Key: BIWZVFPOEHHRJJ-UHFFFAOYSA-N
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Description

2-Methoxyethyl (chloromethyl)(methyl)carbamate is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 . It is also known as Carbamic acid, N-(chloromethyl)-N-methyl-, 2-methoxyethyl ester . The IUPAC name for this compound is 2-methoxyethyl chloromethyl (methyl)carbamate .


Synthesis Analysis

The synthesis of carbamates, such as 2-Methoxyethyl (chloromethyl)(methyl)carbamate, can be achieved through various methods. One approach involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The InChI code for 2-Methoxyethyl (chloromethyl)(methyl)carbamate is 1S/C6H12ClNO3/c1-8(5-7)6(9)11-4-3-10-2/h3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Carbamates, including 2-Methoxyethyl (chloromethyl)(methyl)carbamate, can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This simple, versatile, one-pot procedure offers an economical and efficient route to many compounds of interest .

Scientific Research Applications

Chemical Synthesis and Modification

2-Methoxyethyl (chloromethyl)(methyl)carbamate and its derivatives are integral in chemical synthesis, providing pathways to modify or synthesize various organic compounds. In the context of organic synthesis, the mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives into corresponding free amines demonstrates the role of carbamate functionalities in selective deprotection strategies. This process, involving MeSiCl(3) and triethylamine, showcases the utility of methoxycarbonyl groups in orthogonal N-deprotection of carbohydrates, leading to a range of functionalized sugars with yields between 54 to 93% (Yeung et al., 2000).

Catalysis and Green Chemistry

The catalytic methylation of 2-naphthol to 2-methoxynaphthalene using dimethyl carbonate represents a greener alternative to traditional methylation agents. This method emphasizes the significance of carbamates in facilitating environmentally friendly synthetic routes. The utilization of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst underscores the potential for efficient and selective synthesis of industrially relevant intermediates, achieving high conversion and selectivity towards 2-methoxynaphthalene (Yadav & Salunke, 2013).

Agricultural Applications

In agriculture, carbamate derivatives like carbendazim and tebuconazole are extensively used for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides offers innovative solutions for enhancing agricultural productivity. These carrier systems not only modify the release profiles of the active compounds but also reduce environmental and human toxicity, representing a significant advancement in the delivery of agricultural chemicals (Campos et al., 2015).

Mechanism of Action

While the specific mechanism of action for 2-Methoxyethyl (chloromethyl)(methyl)carbamate is not mentioned in the search results, carbamates in general are known to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This can damage the nervous system of organisms, disturb human endocrine function, and affect human health .

properties

IUPAC Name

2-methoxyethyl N-(chloromethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3/c1-8(5-7)6(9)11-4-3-10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZVFPOEHHRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl (chloromethyl)(methyl)carbamate

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